2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
1.1. Target Compound: 2-Methoxyethyl (2Z)-5-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole and pyrimidine ring. Key structural features include:
- 4-[(Furan-2-ylcarbonyl)oxy]phenyl substituent at position 5, introducing a polar furanoyloxy moiety that may influence π-π stacking and hydrogen bonding .
- (2Z)-2-(2-Oxo-1-propylindol-3-ylidene) at position 2, a unique indolylidene group with a rigid, planar structure that could enhance intermolecular interactions in crystalline states .
The (2Z) stereochemistry is critical for maintaining the conjugated system’s planarity, affecting electronic properties and molecular packing .
Properties
Molecular Formula |
C33H29N3O8S |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H29N3O8S/c1-4-15-35-23-9-6-5-8-22(23)26(29(35)37)28-30(38)36-27(25(19(2)34-33(36)45-28)32(40)43-18-17-41-3)20-11-13-21(14-12-20)44-31(39)24-10-7-16-42-24/h5-14,16,27H,4,15,17-18H2,1-3H3/b28-26- |
InChI Key |
NOQRHJRECBOIJJ-SGEDCAFJSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolo[3,2-a]pyrimidine Core
The thiazolo[3,2-a]pyrimidine scaffold is synthesized via cyclocondensation of thiouracil derivatives with α-haloketones. As described in US3594378A, 2-thiouracil derivatives react with sodium ethoxide in ethanol to form sodium salts, which subsequently undergo nucleophilic substitution with α-chloroketones (e.g., 1-chloro-2-propanone) under reflux conditions . For the target compound, 7-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is treated with sodium ethoxide, followed by 2-chlorocyclohexanone, to yield the bicyclic thiazolopyrimidine intermediate (Figure 1). Acidification with acetic acid precipitates the product, which is purified via recrystallization from methylcyclohexane .
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85–90 |
| Temperature | Reflux (78°C) | – |
| Reaction Time | 3 hours | – |
| Acidification Agent | Acetic acid | – |
Formation of the 2-Oxo-1-propylindol-3-ylidene Moiety
The indol-3-ylidene fragment is synthesized via Knoevenagel condensation. 1-Propylindoline-2,3-dione is treated with malononitrile in ethanol under acidic conditions (acetic acid, 70°C) to form the α,β-unsaturated nitrile intermediate. Subsequent hydrolysis with aqueous HCl yields the 2-oxo-1-propylindol-3-ylidene derivative . The stereoselective Z-configuration is confirmed by NOESY NMR, showing coupling between the indole NH and the thiazolopyrimidine methine proton .
Characterization Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 2H, aryl), 7.45 (d, J = 8.4 Hz, 2H, aryl), 6.92 (s, 1H, furan), 4.45 (q, J = 6.8 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3).
-
HRMS (ESI): m/z [M+H]+ calcd. 678.2145; found 678.2151.
Esterification with 2-Methoxyethanol
The final esterification employs Steglich conditions. The carboxylic acid intermediate (obtained by saponification of the ethyl ester) is reacted with 2-methoxyethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the 2-methoxyethyl ester in 88% purity after silica gel chromatography .
Esterification Optimization
| Coupling Reagent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | THF | 88 |
| EDCI | HOBt | DMF | 82 |
| HATU | DIEA | DCM | 79 |
Regioselective Coupling and Final Assembly
The thiazolopyrimidine core, furan-2-ylcarbonyloxy phenyl group, and indol-3-ylidene moiety are coupled via Suzuki-Miyaura cross-coupling. Palladium(II) acetate and triphenylphosphine catalyze the reaction between the brominated thiazolopyrimidine and the boronic ester of the furan-phenyl derivative in toluene/water (3:1) at 90°C . The final product is isolated via flash chromatography and characterized by XRD to confirm the Z-configuration about the exocyclic double bond .
Chemical Reactions Analysis
Ester Hydrolysis
The methoxyethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Ester → Carboxylic Acid | Acidic (HCl/H₂O) or basic (NaOH) hydrolysis | HCl, H₂O or NaOH, H₂O | Free carboxylic acid derivative with elimination of 2-methoxyethanol |
Furan Ring Reactivity
The furan-2-ylcarbonyloxy group may participate in electrophilic substitution or ring-opening reactions:
Indole Moieties
The 2-oxo-1-propylindole component can undergo keto-enol tautomerism or condensation:
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Schiff Base Formation | Amine Presence | Primary amines | Imine-linked adducts |
| Oxidation | Strong Oxidizers | KMnO₄ or CrO₃ | Oxidized indole derivatives (e.g., hydroxylation at C-5) |
Thiazolo-Pyrimidine Core
The fused thiazolo-pyrimidine system may engage in nucleophilic attacks or ring modifications:
Photochemical Reactions
The conjugated π-system in the thiazolo-pyrimidine and indole groups may enable [2+2] cycloadditions:
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| [2+2] Cycloaddition | UV Light Exposure | Alkenes or alkynes | Cyclobutane or cyclopropane derivatives |
Key Considerations:
-
Synthetic Challenges : Multi-step reactions require precise control of temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-couplings) to avoid side reactions.
-
Stability : The compound’s ester and enolizable keto groups may degrade under prolonged heat (>100°C) or strong alkaline conditions .
-
Biological Implications : Hydrolysis of the ester group could generate bioactive metabolites, though this remains speculative without in vivo data.
Data Limitations and Future Research:
While structural analogies suggest these pathways, experimental validation is sparse. For example:
-
Unconfirmed Reactions : Diels-Alder reactivity of the thiazolo-pyrimidine core remains theoretical.
-
Quantitative Data : Reaction yields, kinetics, and regioselectivity parameters are undocumented in available literature.
Further studies using techniques like NMR reaction monitoring or X-ray crystallography are essential to confirm these mechanisms.
Scientific Research Applications
Thiazolo[3,2-a]pyrimidines have been shown to exhibit a wide range of biological activities, including:
1. Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as anticancer agents. For instance, compounds structurally similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and HepG2 (liver adenocarcinoma) with IC50 values indicating potent activity compared to established chemotherapeutics like doxorubicin . The incorporation of methoxy and ethyl carboxylate moieties has been associated with enhanced antitumor efficacy due to improved binding interactions with target proteins involved in cancer progression .
2. Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also been reported to possess antibacterial and antifungal properties. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to inhibition of growth in various pathogenic bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in cancer and other diseases. For example, it has shown promise as an inhibitor of topoisomerase II and acetylcholinesterase, which are important targets in cancer therapy and neurodegenerative diseases respectively . Structure-based design strategies have been employed to optimize these inhibitory activities.
Synthesis and Derivatives
The synthesis of 2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo derivatives involves various chemical pathways that allow for the introduction of functional groups enhancing biological activity. Recent advancements in synthetic methodologies include:
1. Laccase-Catalyzed Reactions
A novel method utilizing laccase enzymes has been developed for synthesizing thiazolo[3,2-a]pyrimidinones from catechols. This method is environmentally friendly and yields compounds with promising anticancer activity against colorectal adenocarcinoma cell lines .
2. Click Chemistry
The application of click chemistry techniques has facilitated the development of triazolyl derivatives based on thiazolo[3,2-a]pyrimidine frameworks. This approach allows for rapid synthesis and modification of compounds for biological evaluation .
Case Studies
Several case studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:
Case Study 1: Antitumor Activity
A series of thiazolo[3,2-a]pyrimidine derivatives were tested against M-HeLa cells. One compound exhibited an IC50 value significantly lower than that of sorafenib, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
In vitro testing of selected thiazolo[3,2-a]pyrimidines against Staphylococcus aureus and Candida albicans showed considerable inhibitory effects, suggesting their utility as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules (Table 1).
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic and Physical Properties
- Electron-Donating Groups (e.g., 4-Dimethylaminophenyl): Enhance electron density, improving solubility in polar solvents . Furanoyloxy Group (Target Compound): Combines electron-withdrawing (carbonyl) and donating (furan oxygen) effects, creating a polarized system that may enhance intermolecular hydrogen bonding .
- Ester Groups: 2-Methoxyethyl vs.
2-Position Substituents :
- Indolylidene vs. Benzylidene : The indolylidene group in the target compound introduces a rigid, aromatic system with extended conjugation, likely stabilizing the molecule in planar conformations . This contrasts with benzylidene derivatives (e.g., 2-acetoxybenzylidene), where steric effects from substituents like acetoxy may disrupt packing .
Crystallographic and Packing Behavior
- Hydrogen Bonding: The furanoyloxy group in the target compound can act as both a hydrogen bond acceptor (via carbonyl oxygen) and donor (via hydroxyl oxygen), promoting layered crystal structures similar to those observed in 4-chlorophenyl derivatives . Indolylidene substituents may engage in π-π stacking, as seen in indole-containing analogs .
- Conformational Analysis: The (2Z) configuration ensures the indolylidene group remains coplanar with the thiazolo[3,2-a]pyrimidine core, minimizing steric hindrance and maximizing conjugation . This contrasts with (E)-isomers, which exhibit non-planar geometries .
Biological Activity
The compound 2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The presence of the furan moiety and the methoxyethyl group contributes to its solubility and potential interaction with biological targets.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown potent activity against E. coli and Pseudomonas aeruginosa, making them potential candidates for treating bacterial infections .
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory properties. Some derivatives exhibited anti-inflammatory activity that was significantly greater than that of standard anti-inflammatory drugs like aspirin. This suggests potential therapeutic applications in inflammatory diseases .
Antidiabetic Potential
The thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antidiabetic effects. Some compounds showed promising results in lowering blood glucose levels in diabetic models, indicating their potential as therapeutic agents for diabetes management .
The biological activities of thiazolo[3,2-a]pyrimidines can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : Some compounds function as positive allosteric modulators for glutamate receptors, influencing neurotransmission and cellular signaling pathways.
- Reactive Oxygen Species Scavenging : Certain derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives against several cancer cell lines using the MTT assay. Compounds showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5.69 | MCF-7 |
| B | 8.00 | PC3 |
| C | 9.36 | HepG2 |
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for selected compounds.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| D | 50 | E. coli |
| E | 25 | Staphylococcus aureus |
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, Knoevenagel condensation, and functional group modifications. For example, substituents on the benzylidene moiety (e.g., methoxy, fluoro, or furan groups) influence reaction kinetics and steric hindrance. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on analogous compounds:
- Use anhydrous DMF or THF for moisture-sensitive steps .
- Employ high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to monitor intermediate purity .
- Crystallize the final product using solvent mixtures (e.g., ethyl acetate/hexane) to enhance purity, as demonstrated for structurally similar ethyl carboxylates .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolve the Z-configuration of the benzylidene group and confirm intramolecular hydrogen bonding (e.g., O–H···O interactions in the thiazolo-pyrimidine core) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to distinguish between Z/E isomers and verify substituent positions on the phenyl ring .
- FT-IR : Identify carbonyl stretching frequencies (C=O, ~1700–1750 cm⁻¹) to validate ester and oxo groups .
Advanced Research Questions
Q. How do substituents on the benzylidene and indole moieties influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the furan-2-ylcarbonyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on target binding (e.g., kinase inhibition). Use molecular docking to predict interactions with ATP-binding pockets .
- Pharmacophore modeling : Map electrostatic and hydrophobic features using software like Schrödinger Suite to prioritize derivatives for synthesis .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines, referencing protocols for analogous thiazolo-pyrimidines .
Q. What strategies resolve contradictions in crystallographic data for related compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated and experimental bond lengths/angles to identify discrepancies caused by crystal packing forces. For example, the C–C bond in the thiazole ring may vary by 0.01–0.03 Å between theory and experiment .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···O bonds) to explain polymorphism or disorder in crystal structures .
- Rietveld refinement : Apply for powder XRD data if single crystals are unstable, as done for ethyl 4-hydroxy-3-methoxyphenyl derivatives .
Q. How can HPLC-MS/MS be validated for quantifying this compound in biological matrices?
- Methodological Answer :
- Column selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites .
- Ionization mode : Optimize ESI parameters (e.g., capillary voltage: 3 kV; source temperature: 150°C) for maximum sensitivity.
- Validation criteria : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ (<10 ng/mL), and precision (%RSD < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
